molecular formula C9H15BN2O3 B8187527 2-(2-Dimethylamino-ethoxy)-pyridine-5-boronic acid

2-(2-Dimethylamino-ethoxy)-pyridine-5-boronic acid

Cat. No.: B8187527
M. Wt: 210.04 g/mol
InChI Key: RZXSPJYDSMEWAL-UHFFFAOYSA-N
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Description

2-(2-Dimethylamino-ethoxy)-pyridine-5-boronic acid is an organic compound that features a pyridine ring substituted with a boronic acid group and a dimethylamino-ethoxy side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Dimethylamino-ethoxy)-pyridine-5-boronic acid typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Introduction of the Boronic Acid Group: The boronic acid group can be introduced via a borylation reaction, often using a palladium-catalyzed cross-coupling reaction with a boronic ester or boronic acid derivative.

    Attachment of the Dimethylamino-ethoxy Side Chain: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) on the pyridine ring with 2-(dimethylamino)ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Dimethylamino-ethoxy)-pyridine-5-boronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The dimethylamino-ethoxy side chain can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Boronic esters or borates.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-(2-Dimethylamino-ethoxy)-pyridine-5-boronic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Investigated for its potential as a ligand in biological assays and as a probe for studying enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism by which 2-(2-Dimethylamino-ethoxy)-pyridine-5-boronic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical assays.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Dimethylamino)ethoxyethanol: Similar in structure but lacks the boronic acid group.

    Pyridine-5-boronic acid: Similar in structure but lacks the dimethylamino-ethoxy side chain.

    2-(Dimethylamino)ethanol: Similar in structure but lacks the pyridine ring and boronic acid group.

Uniqueness

2-(2-Dimethylamino-ethoxy)-pyridine-5-boronic acid is unique due to the combination of its boronic acid group, pyridine ring, and dimethylamino-ethoxy side chain. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various scientific applications.

Properties

IUPAC Name

[6-[2-(dimethylamino)ethoxy]pyridin-3-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BN2O3/c1-12(2)5-6-15-9-4-3-8(7-11-9)10(13)14/h3-4,7,13-14H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZXSPJYDSMEWAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)OCCN(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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